molecular formula C6H10N6S2. 2 HCl B194836 (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride CAS No. 88046-01-9

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

Cat. No. B194836
CAS RN: 88046-01-9
M. Wt: 230.31 2 36.46
InChI Key: FTKAAVQOOXXUGW-UHFFFAOYSA-N
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Description

“(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N6S2 . It is also known as "{[(2-carbamimidamido-1,3-thiazol-4-yl)methyl]sulfanyl}methanimidamide dihydrochloride" .


Molecular Structure Analysis

The molecular weight of this compound is 266.77 . The molecular structure consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

This compound has various physical and chemical properties, including appearance, physical state, color, melting point, freezing point, particle size distribution, partition coefficient, solubility in organic solvents, fat solubility, oxidation reduction potential, stability in organic solvents, and identity of relevant degradation products .

Scientific Research Applications

Anticancer Activity

One significant application of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride and its derivatives is in anticancer research. Studies have shown that certain derivatives of this compound exhibit promising anticancer activity. For instance, novel thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from similar chemical structures, demonstrated concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014). Additionally, other studies have synthesized new benzothiazole derivatives that showed cytotoxicity against various cancer cell lines (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Antihypertensive and Anti-Inflammatory Properties

This compound has also been explored for its potential antihypertensive and anti-inflammatory properties. Research on similar thiazole derivatives has revealed good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). These findings suggest a potential avenue for therapeutic application in cardiovascular diseases.

Antimicrobial and Antifungal Applications

The compound and its derivatives have been studied for their antimicrobial and antifungal capabilities. For instance, a study on N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, a related compound, has shown antifungal activities against specific fungi (Cui, Li, Song, & Qian, 2002). Such properties make these compounds valuable in the development of new antimicrobial agents.

Potential in Treating Neurological Disorders

Research has indicated the potential of related thiazole derivatives in treating neurological disorders. For example, compounds synthesized from similar chemical structures have shown enzyme inhibitory activity against enzymes relevant to Alzheimer's disease, suggesting potential therapeutic benefits (Ramzan, Abbasi, ur-Rehman, et al., 2018).

Cardioprotective Effects

Some derivatives of this compound have been identified for their cardioprotective effects. For instance, certain thiazole derivatives were studied in vitro for their cardioprotective activity and were found to possess a moderate to high effect in this regard (Drapak, Perekhoda, Demchenko, et al., 2019).

Safety And Hazards

This compound is classified as having acute toxicity (oral, inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKAAVQOOXXUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335754
Record name Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

CAS RN

88046-01-9
Record name (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088046019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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